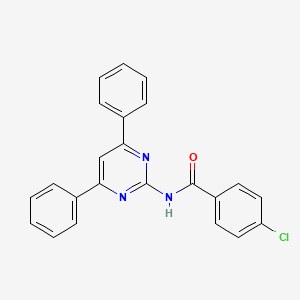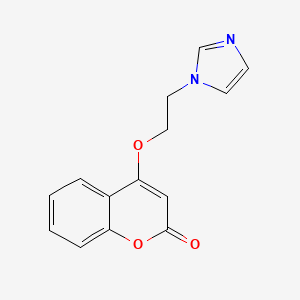
1-(9-phenylfluoren-9-yl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-phenyl-9H-fluoren-9-yl)-1H-1,2,4-triazole is a complex organic compound that combines the structural features of fluorene and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-phenyl-9H-fluoren-9-yl)-1H-1,2,4-triazole typically involves the reaction of 9-phenyl-9H-fluoren-9-yl derivatives with triazole precursors. One common method includes the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the reaction between 9-(phenylethynyl)-9H-fluoren-9-ols and triazole derivatives . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(9-phenyl-9H-fluoren-9-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated triazole derivatives.
Scientific Research Applications
1-(9-phenyl-9H-fluoren-9-yl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(9-phenyl-9H-fluoren-9-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The triazole ring can interact with metal ions, making it useful in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
9-phenyl-9H-fluoren-9-yl derivatives: These compounds share the fluorene core structure but lack the triazole ring.
1H-1,2,4-triazole derivatives: These compounds contain the triazole ring but lack the fluorene moiety.
Uniqueness
1-(9-phenyl-9H-fluoren-9-yl)-1H-1,2,4-triazole is unique due to the combination of the fluorene and triazole structures, which imparts distinct chemical and physical properties. This dual functionality makes it versatile for various applications in materials science and pharmaceuticals .
Properties
CAS No. |
828265-51-6 |
|---|---|
Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(9-phenylfluoren-9-yl)-1,2,4-triazole |
InChI |
InChI=1S/C21H15N3/c1-2-8-16(9-3-1)21(24-15-22-14-23-24)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-15H |
InChI Key |
KVOFEYRUEAXEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















